2-Hydroxyterephthalic acid

Catalog No.
S591740
CAS No.
636-94-2
M.F
C8H6O5
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyterephthalic acid

CAS Number

636-94-2

Product Name

2-Hydroxyterephthalic acid

IUPAC Name

2-hydroxyterephthalic acid

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)

InChI Key

CDOWNLMZVKJRSC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)O)C(=O)O

Synonyms

2-hydroxy-1,4-benzenedicarboxylic acid, 2-hydroxyterephthalate, 2-hydroxyterephthalic acid

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C(=O)O

De novo biosynthesis of 2-Hydroxyterephthalic acid

Preparation of Ordered Polymers

    Scientific Field: Polymer Science.

    Results or Outcomes: The outcomes of this application are the production of ordered polymers with excellent mechanical properties.

Scavenger for Hydroxyl Radicals

2-Hydroxyterephthalic acid is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₄. It is a derivative of terephthalic acid, where a hydroxyl group is substituted at the 2-position of the aromatic ring. This compound is of significant interest in various fields, including materials science and organic chemistry, due to its potential applications in the synthesis of polymers and as a building block for more complex molecules.

As 2-HTA primarily functions as a precursor for HPBO fibers, a specific mechanism of action is not applicable in this context.

2-HTA is classified as a harmful substance if swallowed and can cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling 2-HTA, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.

Data:

  • Acute oral toxicity: Harmful if swallowed (H302) [].
  • Skin corrosion/irritation: Causes skin irritation (H315) [].
  • Serious eye damage/eye irritation: Causes serious eye irritation (H319) [].
Typical of carboxylic acids and phenolic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to the formation of other derivatives.

The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals, which can be useful in catalysis and material science applications .

Recent studies have indicated that 2-hydroxyterephthalic acid exhibits biological activity, particularly in the context of biosynthesis. For example, engineered strains of Escherichia coli have been utilized to produce this compound through metabolic pathways involving shikimic acid and chorismic acid. The enzymatic processes involved show promise for sustainable production methods using renewable resources like glucose .

Several methods exist for synthesizing 2-hydroxyterephthalic acid:

  • Chemical Synthesis:
    • A common method involves the hydroxylation of terephthalic acid using hydroxyl radicals generated from hydrogen peroxide in the presence of transition metal catalysts .
    • Another approach utilizes a reaction involving sodium nitrite and hydrochloric acid under controlled conditions to yield 2-hydroxyterephthalic acid from other derivatives .
  • Biotechnological Methods:
    • De novo biosynthesis has been achieved using engineered microbial strains that express specific enzymes capable of converting simple substrates into 2-hydroxyterephthalic acid through metabolic pathways. This method often employs the Kolbe-Schmitt reaction for carboxylation processes .

2-Hydroxyterephthalic acid has several applications:

  • Polymer Production: It serves as a monomer for synthesizing high-performance fibers such as poly(p-phenylenebenzobisoxazole), which are used in aerospace and automotive industries due to their exceptional mechanical properties .
  • Chemical Intermediates: It is utilized as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
  • Research

Interaction studies involving 2-hydroxyterephthalic acid primarily focus on its reactivity with various reagents and its behavior in biological systems. For instance, research has shown that it can interact with hydroxyl radicals, leading to its formation during oxidative processes. Additionally, studies on its interaction with transition metals reveal potential applications in catalysis and environmental chemistry .

Several compounds share structural similarities with 2-hydroxyterephthalic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Terephthalic AcidNo hydroxyl group; only carboxylic groupsMore widely used in polyester production
3-Hydroxyterephthalic AcidHydroxyl group at the 3-positionDifferent reactivity patterns compared to 2-hydroxy
4-Hydroxyterephthalic AcidHydroxyl group at the 4-positionExhibits different biological activities
Phthalic AcidTwo carboxylic groups without hydroxyl substitutionUsed primarily as a plasticizer

The uniqueness of 2-hydroxyterephthalic acid lies in its specific position of substitution on the aromatic ring, which influences its reactivity and potential applications compared to other hydroxy-substituted terephthalates.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-94-2

Wikipedia

2-Hydroxyterephthalic acid

Dates

Modify: 2023-08-15

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